molecular formula C22H29NO4 B12383746 Bisdehydroneotuberostemonine

Bisdehydroneotuberostemonine

Cat. No.: B12383746
M. Wt: 371.5 g/mol
InChI Key: RFGMIDHPFYCJDM-HFZBNLGJSA-N
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Description

Bisdehydroneotuberostemonine is a natural alkaloid compound isolated from the roots of the plant Stemona tuberosa. This compound belongs to the class of Stemona alkaloids, which are known for their diverse biological activities. This compound has a molecular formula of C₂₂H₂₉NO₄ and a molecular weight of 371.47 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bisdehydroneotuberostemonine can be synthesized through various chemical reactions involving the precursor compounds found in Stemona tuberosa. The synthetic route typically involves the extraction of the alkaloid from the plant material, followed by purification and structural elucidation using techniques such as chromatography and spectroscopy .

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from natural sources. The process involves grinding the plant material, followed by solvent extraction, and subsequent purification steps to isolate the pure compound. The extraction process is optimized to ensure maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions: Bisdehydroneotuberostemonine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .

Scientific Research Applications

Bisdehydroneotuberostemonine has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying the chemical properties and reactions of alkaloids.

    Biology: It is used to study the biological activities of alkaloids, including their effects on various biological systems.

    Medicine: It has potential therapeutic applications, including antitussive, anti-inflammatory, and anticancer activities.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of bisdehydroneotuberostemonine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of nitric oxide in microglial cells, which is associated with its anti-inflammatory effects. The compound also interacts with various enzymes and receptors, leading to its diverse biological activities .

Comparison with Similar Compounds

Bisdehydroneotuberostemonine is unique among Stemona alkaloids due to its specific structural features and biological activities. Similar compounds include:

    Neotuberostemonine: Another alkaloid from with similar biological activities.

    Bisdehydrotuberostemonine: A structurally related compound with significant inhibitory effects on nitric oxide production.

    Epi-bisdehydroneotuberostemonine J: A stereoisomer with distinct biological properties

These compounds share similar structural motifs but differ in their specific biological activities and mechanisms of action, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C22H29NO4

Molecular Weight

371.5 g/mol

IUPAC Name

(9R,10R,11R,14S,15S)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadeca-1(16),2-dien-13-one

InChI

InChI=1S/C22H29NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h10-14,17-18,20H,4-9H2,1-3H3/t11-,12-,13+,14+,17-,18-,20+/m0/s1

InChI Key

RFGMIDHPFYCJDM-HFZBNLGJSA-N

Isomeric SMILES

CC[C@@H]1[C@H]2CCCCN3C2=C(C=C3[C@@H]4C[C@@H](C(=O)O4)C)[C@H]5[C@@H]1OC(=O)[C@H]5C

Canonical SMILES

CCC1C2CCCCN3C2=C(C=C3C4CC(C(=O)O4)C)C5C1OC(=O)C5C

Origin of Product

United States

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